molecular formula C13H8FNS B160264 2-(2-Fluorophenyl)-1,3-benzothiazole CAS No. 1747-46-2

2-(2-Fluorophenyl)-1,3-benzothiazole

Cat. No. B160264
CAS RN: 1747-46-2
M. Wt: 229.27 g/mol
InChI Key: IGKJUTSXNFGQOX-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluorophenyl)-1,3-benzothiazole” seems to be a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “2-(2-Fluorophenyl)-1,3-benzothiazole” were not found, a related compound, “2-(2-Fluorophenyl)-2-oxoethyl]malononitrile”, has been synthesized . The synthesis of such compounds often involves condensation reactions .


Molecular Structure Analysis

The molecular structure of a related compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one”, has been analyzed using techniques like FTIR, UV-Vis, 1H-NMR, 13C-NMR, and mass spectrometry .

Scientific Research Applications

Antitumor Properties

2-(2-Fluorophenyl)-1,3-benzothiazole and its derivatives have been explored extensively for their antitumor properties. For instance, novel 2-(4-aminophenyl)benzothiazoles, which share a similar structural framework, have demonstrated potent antitumor properties both in vitro and in vivo. These compounds induce and are metabolized by cytochrome P450 1A1, leading to active and inactive metabolites. Modifications, such as the introduction of fluorine atoms, have been made to these molecules to improve their metabolic stability and antitumor efficacy (Bradshaw et al., 2002). Additionally, other studies have synthesized fluorinated 2-(4-aminophenyl)benzothiazoles with significant cytotoxic effects against sensitive human breast cancer cell lines (Hutchinson et al., 2001).

Imaging Applications in Alzheimer’s Disease

2-(2-Fluorophenyl)-1,3-benzothiazole has been investigated for its potential use in imaging amyloid plaques in Alzheimer's disease. One study synthesized a fluorine-18 labeled derivative of 2-(2-Fluorophenyl)-1,3-benzothiazole, demonstrating high affinity for amyloid beta and promising characteristics as a tracer for in vivo visualization of amyloid deposits in Alzheimer's disease patients (Serdons et al., 2009).

Applications in Sensing pH and Metal Cations

Research has also explored the use of benzothiazole derivatives in sensing applications. For instance, certain benzothiazole analogs have been developed for fluorescent probes sensing pH and metal cations, with high sensitivity and selectivity. These properties are attributed to the high acidity of the fluorophenol moiety in these molecules (Tanaka et al., 2001).

properties

IUPAC Name

2-(2-fluorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNS/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKJUTSXNFGQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323235
Record name 2-(2-fluorophenyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-1,3-benzothiazole

CAS RN

1747-46-2
Record name NSC403407
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-fluorophenyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KM Khan, F Rahim, SA Halim, M Taha, M Khan… - Bioorganic & medicinal …, 2011 - Elsevier
Benzothiazole derivatives 1–26 have been synthesized and their in vitro β-glucuronidase potential has been evaluated. Compounds 4 (IC 50 = 8.9 ± 0.25 μM), 5 (IC 50 = 36.1 ± 1.80 μM)…
Number of citations: 108 www.sciencedirect.com

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